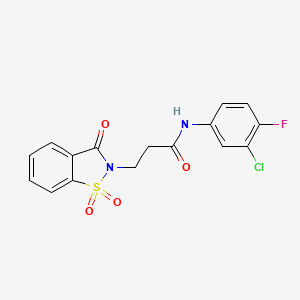
N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H12ClFN2O4S and its molecular weight is 382.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2749-0184, also known as TP-0184, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and bone morphogenetic protein (BMP) type 1 receptor ALK2 . These targets play crucial roles in the pathogenesis of acute myeloid leukemia (AML) and functional iron deficiency, respectively .
Mode of Action
TP-0184 inhibits the activation of FLT3 and ALK2, thereby disrupting their downstream signaling pathways . In the context of AML, TP-0184 specifically inhibits the growth of cells with FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis . In the context of functional iron deficiency, TP-0184 inhibits the activation of ALK2/ACVR1 in the liver, which in turn decreases the SMAD-driven transcription of hepcidin .
Biochemical Pathways
The inhibition of FLT3 and ALK2 by TP-0184 affects multiple biochemical pathways. In AML cells, TP-0184 inhibits signaling pathways downstream of FLT3, including serine biosynthesis . This leads to cell cycle arrest and decreased cell proliferation . In the context of functional iron deficiency, TP-0184’s inhibition of ALK2/ACVR1 leads to decreased hepcidin levels, which in turn increases the bioavailability of iron .
Pharmacokinetics
The compound’s efficacy was correlated with its pharmacokinetic plasma levels .
Result of Action
The inhibition of FLT3 and ALK2 by TP-0184 results in significant molecular and cellular effects. In AML cells, TP-0184 induces cell cycle arrest, inhibits cell proliferation, and sensitizes cells to chemotherapy and BCL2 inhibition . In the context of functional iron deficiency, TP-0184 decreases hepcidin levels, thereby increasing iron levels and reversing the effects of functional iron deficiency .
Action Environment
The action of TP-0184 can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-12-9-10(5-6-13(12)18)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOBVHXPLLWWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2845597.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2845599.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2845600.png)
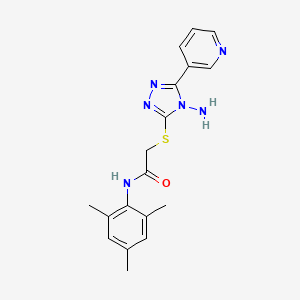
![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide](/img/structure/B2845602.png)

![Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B2845605.png)
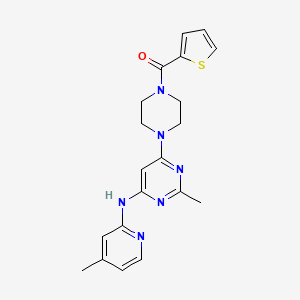

![N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea](/img/structure/B2845610.png)
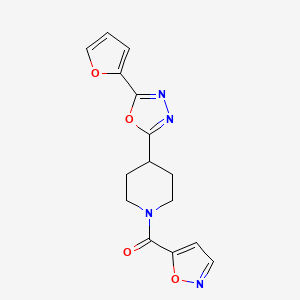
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid](/img/structure/B2845616.png)
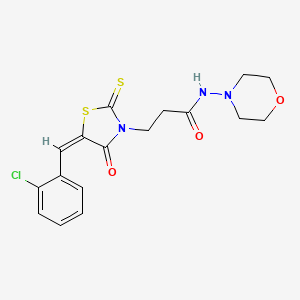
![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)
